![molecular formula C20H19BrN2O4 B2854179 ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate CAS No. 899962-55-1](/img/structure/B2854179.png)
ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate is a synthetic organic compound characterized by its complex molecular structure and potential applications across various scientific disciplines. This compound, by virtue of its unique chemical composition, holds particular interest for its potential use in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate generally involves multi-step synthetic routes. A typical synthetic pathway might include:
Formation of the oxadiazocin ring: This step often involves the reaction between an appropriate benzoic acid derivative and a brominated precursor under catalytic conditions.
Esterification: The intermediate product is then esterified with ethanol under acidic conditions to produce the final compound.
Industrial Production Methods
Industrial production methods would scale up these reactions, often requiring optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound. This process would also involve purification steps like crystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate undergoes various chemical reactions, including:
Oxidation: Wherein the compound reacts with oxidizing agents to form oxidized derivatives.
Reduction: Utilization of reducing agents to convert the compound into its reduced forms.
Substitution: Halogen atoms, like bromine, may be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols under varying temperature and pH conditions.
Major Products
The primary products formed through these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate is used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new materials.
Biology and Medicine
In biological and medicinal research, this compound can be explored for its potential as a pharmaceutical lead. Its structure suggests possible activity against certain biological targets, making it a candidate for drug development studies focused on anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials with specific chemical properties, potentially contributing to advancements in polymer science or materials engineering.
Mechanism of Action
The mechanism by which ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate exerts its effects involves interaction with specific molecular targets. Depending on the application, it might interact with enzymes, proteins, or receptors, modulating their activity. For instance, if explored as a pharmaceutical, it may inhibit or activate specific pathways crucial for disease progression, such as kinase signaling pathways or microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate include other oxadiazocin derivatives and brominated benzoates. These compounds might share structural motifs but differ in specific functional groups or substitution patterns.
Uniqueness
This compound's uniqueness lies in its combined structure of an oxadiazocin ring fused with a brominated benzoate ester, which may impart unique physical, chemical, and biological properties compared to other similar compounds. Its specific arrangement of atoms and the resulting electronic configuration can result in distinctive reactivity patterns and biological activity.
Hope this comprehensive guide serves as a good starting point for your exploration of this fascinating compound. Want to dive deeper into any particular aspect?
Properties
IUPAC Name |
ethyl 4-(4-bromo-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-26-18(24)12-4-7-14(8-5-12)23-19(25)22-16-11-20(23,2)27-17-9-6-13(21)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOCSKATMHQGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2854096.png)
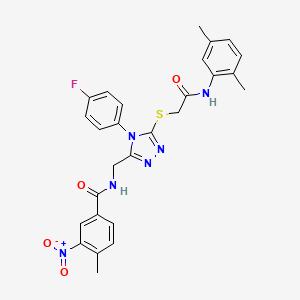
![1-(4-tert-butylphenyl)-3-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2854099.png)
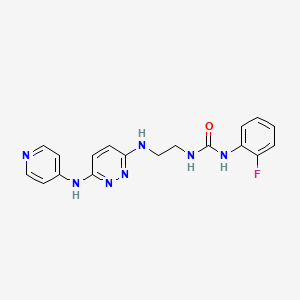
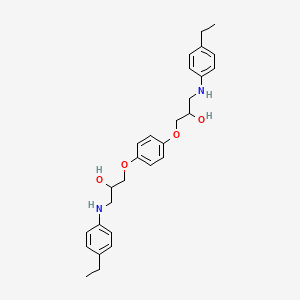
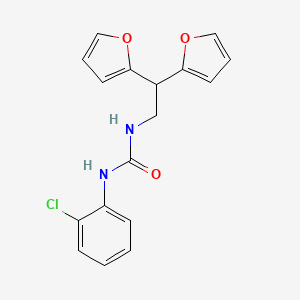
![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
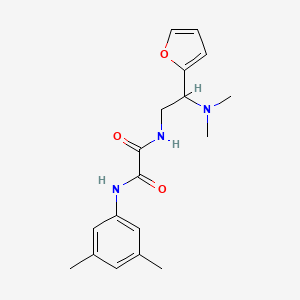
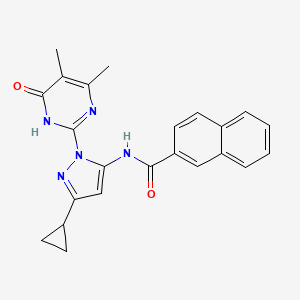
![ethyl 7-cyclohexyl-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2854109.png)

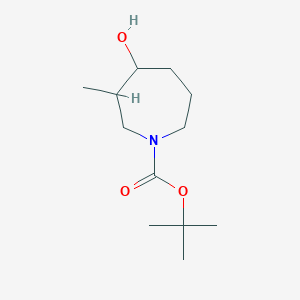
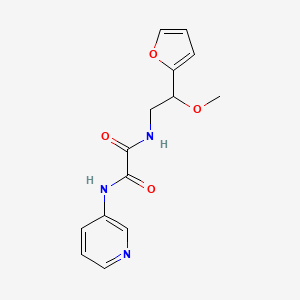
![rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)
